
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, with an additional bromoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromoethyl)-3-fluorobenzene typically involves the bromination of 1-(2-bromoethyl)-3-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding bromo-fluoro ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromo groups can lead to the formation of the corresponding fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted fluorobenzene derivatives.
Oxidation: Formation of bromo-fluoro ketones or carboxylic acids.
Reduction: Formation of fluorobenzene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-bromoethyl)-3-fluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block that undergoes chemical transformations to form desired products. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(2-bromoethoxy)ethane
- 2-Bromoethanol
- 3-(2-Bromoethyl)indole
Uniqueness
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with an additional bromoethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H7Br2F |
|---|---|
Peso molecular |
281.95 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromoethyl)-3-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-5-4-6-2-1-3-7(11)8(6)10/h1-3H,4-5H2 |
Clave InChI |
BLBKFYRZNQEDFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Br)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


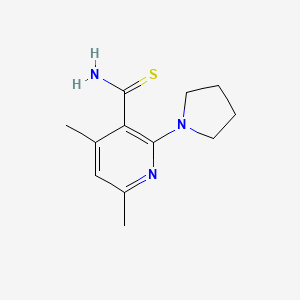
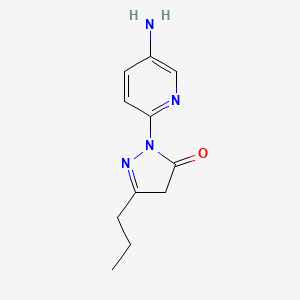
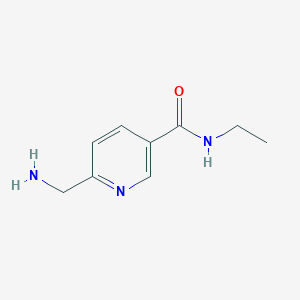
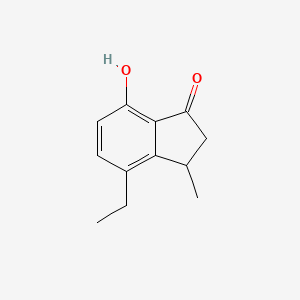
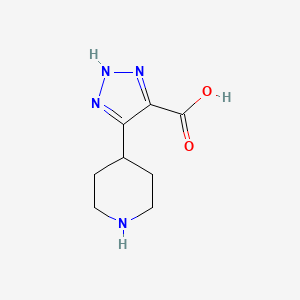
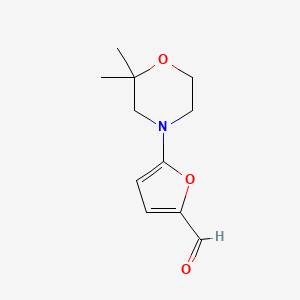
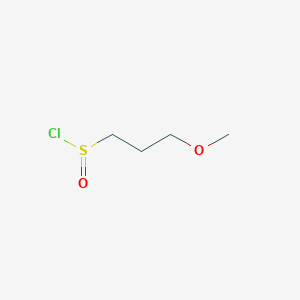
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)


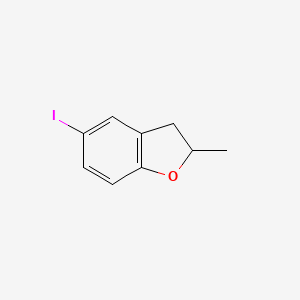
![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
